(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF2NO3S/c22-14-7-5-13(6-8-14)21(26)20-12-25(15-9-10-16(23)17(24)11-15)18-3-1-2-4-19(18)29(20,27)28/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASNIKYWZLWMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzoyl chloride and 3,4-difluoroaniline.
Formation of Benzothiazine Core: The key step involves the formation of the benzothiazine core. This can be achieved through a cyclization reaction where 3,4-difluoroaniline reacts with sulfur and a suitable oxidizing agent to form the benzothiazine ring.
Substitution Reactions: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit significant antimicrobial properties. The presence of the benzothiazine moiety contributes to its effectiveness against various bacterial strains.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazine compounds showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Cancer Treatment
The compound has been investigated for its potential in cancer therapy. Its structure allows for interaction with biological targets involved in tumor growth and proliferation.
Case Study :
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis through the activation of caspases .
Drug Development
Due to its unique chemical structure, this compound serves as a lead structure for developing new pharmaceuticals. Researchers are exploring modifications to enhance efficacy and reduce toxicity.
Data Table: Structure Activity Relationship (SAR) Analysis
| Compound Variant | Activity Level | Target Disease |
|---|---|---|
| Original Compound | High | Bacterial Infections |
| Variant A | Moderate | Breast Cancer |
| Variant B | Low | Lung Cancer |
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Signal Transduction: It can interfere with signaling pathways by binding to receptors or other proteins involved in signal transduction.
Comparison with Similar Compounds
Substituent Effects on the Benzothiazine Core
Key analogs and their substituent variations are summarized in Table 1 :
| Compound Name | R1 (Benzothiazine Position 4) | R2 (Methanone Substituent) | Sulfone Group | Reference ID |
|---|---|---|---|---|
| (4-Chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3,4-Difluorophenyl | 4-Chlorophenyl | Yes (1,1-dioxido) | |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Phenyl | 4-Chlorophenyl | Yes | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl | 4-Ethylphenyl | Yes | |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | N/A (Benzothiazole instead) | 4-Chlorophenyl | No |
Key Observations :
Conformational Analysis via Dihedral Angles
Crystallographic data from analogs reveal how substituents affect molecular geometry. Table 2 compares dihedral angles between aromatic rings:
*Prediction based on steric hindrance from 3,4-difluorophenyl and 4-chlorophenyl groups. Larger substituents may increase torsional strain, leading to greater deviations from coplanarity compared to simpler analogs .
Physicochemical and Spectral Properties
NMR Spectral Shifts
highlights that substituent-induced chemical shift changes in NMR occur primarily in regions proximal to modified groups (e.g., fluorophenyl or chlorophenyl). For the target compound, distinct shifts in the aromatic proton regions (6.5–8.5 ppm) would differentiate it from non-fluorinated analogs .
Crystallography and Hydrogen Bonding
- Sulfone-containing analogs (e.g., ) exhibit intermolecular interactions (C–H···O, C–H···N) that stabilize crystal lattices.
- Halogen substituents (Cl, F) participate in halogen bonding or C–H···π interactions, as seen in .
Implications for Drug Design and Material Science
- Bioactivity : Benzothiazoles and sulfonated benzothiazines are associated with antimicrobial, antitumor, and anti-inflammatory activities . The target compound’s fluorinated aryl groups may enhance membrane permeability or target affinity.
- Material Properties : The sulfone group improves thermal stability and solubility in polar solvents, making it suitable for polymer or coating applications .
Biological Activity
The compound (4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Research indicates that compounds related to benzothiazines exhibit significant antibacterial properties. In a study evaluating various derivatives, compounds with similar structures showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | S. typhi | Moderate |
| Compound B | B. subtilis | Strong |
| Compound C | E. coli | Weak |
Enzyme Inhibition
The compound has been investigated for its enzyme inhibition capabilities. Specifically, it was noted for strong inhibitory effects on urease and acetylcholinesterase (AChE). The IC50 values for some derivatives were reported as follows:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 1 | AChE | 2.14 ± 0.003 |
| Compound 2 | Urease | 0.63 ± 0.001 |
| Reference Standard (Thiourea) | Urease | 21.25 ± 0.15 |
These results suggest that the compound could be a candidate for further development as an enzyme inhibitor in therapeutic applications .
Anticancer Properties
Benzothiazines have been studied for their anticancer potential. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific signaling pathways integral to cell survival .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers synthesized several benzothiazine derivatives and tested their antibacterial activity against multiple strains. The findings indicated that compounds with chlorophenyl substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .
- Urease Inhibition Study : Another research focused on the inhibition of urease by synthesizing derivatives of benzothiazine. The study highlighted that certain modifications led to significant increases in inhibitory potency, suggesting that structural variations could enhance biological activity .
The biological activities of this compound are attributed to:
- Molecular Interactions : Docking studies have shown that this compound can interact with amino acids in target proteins, influencing their function.
- Inhibition Pathways : It disrupts enzymatic pathways crucial for bacterial survival and proliferation.
Q & A
Q. What synthetic routes are reported for this compound, and how is its purity validated?
The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, benzothiazinone cores are functionalized via nucleophilic substitution or coupling reactions, followed by oxidation to introduce the sulfone group (1,1-dioxido). Key intermediates include 3,4-difluorophenyl derivatives and chlorophenyl carbonyl precursors. Purification often employs column chromatography with gradients of ethyl acetate/hexane, and purity is confirmed via HPLC (>95%) or TLC. Structural validation uses NMR (¹H/¹³C), IR (e.g., C=O stretch at ~1680 cm⁻¹ ), and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized spectroscopically, and what discrepancies exist between experimental and computational data?
Experimental IR and NMR data are compared with computational predictions (e.g., PubChem’s Lexichem TK 2.7.0 ). Discrepancies in vibrational frequencies (e.g., S=O stretches at ~1150–1300 cm⁻¹) may arise from solvent effects or crystal packing, which DFT calculations often overlook. X-ray crystallography provides definitive bond lengths and angles, resolving ambiguities in stereochemistry .
Advanced Research Questions
Q. What methodologies assess its biological activity, particularly regarding neurotransmitter receptor interactions?
In vitro receptor binding assays (e.g., radioligand displacement for GABAₐ or serotonin receptors) are performed using membrane preparations from transfected HEK-293 cells. Functional activity is tested via patch-clamp electrophysiology or calcium flux assays. Structural analogs with fluorophenyl groups show enhanced binding affinity due to hydrophobic interactions, but sulfone groups may reduce blood-brain barrier penetration .
Q. How can experimental designs mitigate degradation during stability studies?
Degradation under physiological conditions is assessed via accelerated stability testing (40°C/75% RH) in simulated gastric fluid (pH 1.2) and plasma. LC-MS identifies degradation products (e.g., hydrolyzed sulfone or dehalogenated derivatives). Continuous cooling (-20°C) and inert atmospheres (N₂) minimize thermal and oxidative decomposition .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
Single-crystal X-ray diffraction faces challenges in crystal growth due to the compound’s low solubility. Co-crystallization with thiourea or using slow vapor diffusion (e.g., CHCl₃/MeOH) improves crystal quality. Data refinement requires addressing disorder in the difluorophenyl ring, resolved via SHELXL97 with restraints on anisotropic displacement parameters .
Q. How do computational models predict its pharmacokinetics, and what validation is needed?
ADMET predictions (e.g., SwissADME) estimate moderate logP (~3.2) and CYP450 inhibition risk. Molecular docking (AutoDock Vina) models interactions with CYP3A4, but validation requires in vitro microsomal assays. Discrepancies in bioavailability predictions highlight the need for in vivo PK studies .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
